2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide
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Overview
Description
2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is a complex organic compound characterized by the presence of a benzodioxole group, an amino group, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide typically involves multiple steps. One common route includes the reaction of 1,3-benzodioxole with an appropriate amine to form the intermediate, followed by coupling with diphenylacetyl chloride under controlled conditions. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide involves its interaction with specific molecular targets. The benzodioxole group can interact with enzymes or receptors, modulating their activity. The diphenylacetamide moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(1,3-Benzodioxol-5-ylmethyl)(2-furylmethyl)amino]-2-oxoethyl}-N-isobutyl-4-methylbenzamide
- 2-[(1,3-Benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H22N2O5 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-oxo-2-(N-phenylanilino)ethoxy]acetamide |
InChI |
InChI=1S/C24H22N2O5/c27-23(25-14-18-11-12-21-22(13-18)31-17-30-21)15-29-16-24(28)26(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-13H,14-17H2,(H,25,27) |
InChI Key |
UFABQUJQVKVLLL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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